Home > Products > Screening Compounds P41408 > Zuclopenthixol decanoate
Zuclopenthixol decanoate - 64053-00-5

Zuclopenthixol decanoate

Catalog Number: EVT-337832
CAS Number: 64053-00-5
Molecular Formula: C32H43ClN2O2S
Molecular Weight: 555.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zuclopenthixol decanoate is a thioxanthene neuroleptic, structurally related to chlorprothixene and thiothixene. [] It is classified as a typical antipsychotic and is used in scientific research to study the effects of dopamine receptor antagonism.

Zuclopenthixol acetate

Compound Description: Zuclopenthixol acetate is a thioxanthene antipsychotic, a rapid-acting formulation of zuclopenthixol administered intramuscularly. It is known for its quick onset of action, making it suitable for managing acute psychotic symptoms and aggressive or disorganized behavior in individuals with schizophrenia and other serious mental illnesses [].

Relevance: Zuclopenthixol acetate is structurally very similar to Zuclopenthixol decanoate, differing only in the esterified short-chain acetate group compared to the long-chain decanoate group. This difference in structure accounts for its faster onset of action and shorter duration of effect compared to Zuclopenthixol decanoate, which is a long-acting depot formulation [].

Haloperidol

Compound Description: Haloperidol is a first-generation antipsychotic, classified as a butyrophenone, used to treat psychotic disorders, tics and behavioral problems. It primarily acts as a dopamine antagonist, primarily at the D2 receptor subtype. []

Relevance: Haloperidol is another typical antipsychotic like Zuclopenthixol decanoate, often used in the treatment of schizophrenia. While they share a similar mechanism of action, their side effect profiles can differ, with haloperidol potentially causing more extrapyramidal side effects. []

Haloperidol decanoate

Compound Description: Haloperidol decanoate is a long-acting injectable (LAI) formulation of haloperidol. It is used in the maintenance treatment of schizophrenia and other psychotic disorders to improve adherence and prevent relapse. []

Relevance: Both Haloperidol decanoate and Zuclopenthixol decanoate are long-acting injectable antipsychotics, offering prolonged medication delivery and potentially improving adherence compared to oral formulations. These medications are often prescribed for patients who struggle with regular medication adherence. []

Fluphenazine decanoate

Compound Description: Fluphenazine decanoate is a long-acting typical antipsychotic of the phenothiazine class. It is available as an intramuscular injection administered every 2-4 weeks for the maintenance treatment of schizophrenia. []

Relevance: Similar to Zuclopenthixol decanoate, Fluphenazine decanoate is a first-generation long-acting injectable antipsychotic frequently used for the long-term management of schizophrenia in patients who have difficulty adhering to oral medications. []

Paliperidone palmitate

Compound Description: Paliperidone palmitate is an atypical antipsychotic available in a long-acting injectable formulation. It is the primary active metabolite of risperidone and is commonly prescribed for schizophrenia and schizoaffective disorder. [, , ]

Risperidone

Compound Description: Risperidone is a second-generation (atypical) antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It is available in various formulations, including oral tablets, oral solution, and long-acting injections. [, , ]

Relevance: Risperidone is the parent compound of paliperidone and shares a similar mechanism of action. While zuclopenthixol decanoate is a first-generation antipsychotic, risperidone and its long-acting formulation (RLAI) are second-generation antipsychotics, potentially offering a different side effect profile. [, , ]

Risperidone long-acting injection (RLAI)

Compound Description: Risperidone long-acting injection, also known as Risperdal Consta, is a long-acting formulation of the atypical antipsychotic risperidone. It provides sustained release of the medication, reducing the frequency of administration and improving adherence. [, , , ]

Relevance: Like Zuclopenthixol decanoate, Risperidone long-acting injection is a long-acting injectable antipsychotic, but it belongs to the second-generation class. They share the advantage of improving adherence due to their infrequent dosing schedules (every 2 weeks). [, , , ]

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic commonly prescribed for schizophrenia, bipolar disorder, and other mental health conditions. It is available in various formulations, including oral tablets, orally disintegrating tablets, and a long-acting injection. [, , ]

Relevance: Olanzapine, like Zuclopenthixol decanoate, is an antipsychotic used to manage schizophrenia, but it is categorized as an atypical antipsychotic, potentially offering a different side-effect profile, particularly with regard to extrapyramidal symptoms. [, , ]

Olanzapine pamoate

Compound Description: Olanzapine pamoate is a long-acting injectable formulation of the atypical antipsychotic olanzapine. It is administered intramuscularly every 2-4 weeks and offers sustained medication delivery, potentially improving adherence and reducing relapse rates. [, , ]

Relevance: Both Olanzapine pamoate and Zuclopenthixol decanoate are long-acting injectable antipsychotics. Olanzapine pamoate is a second-generation antipsychotic while Zuclopenthixol decanoate is a first-generation antipsychotic, indicating potential differences in their side effect profiles. [, , ]

Chlorpromazine

Compound Description: Chlorpromazine is a first-generation antipsychotic of the phenothiazine class, one of the first typical antipsychotics developed. It is effective in treating psychotic disorders but is associated with a higher risk of extrapyramidal side effects compared to some newer antipsychotics. [, , ]

Relevance: Chlorpromazine is a first-generation antipsychotic, like Zuclopenthixol decanoate, often used in the treatment of schizophrenia. They belong to the same class of medications, sharing similar mechanisms of action and potential side effects. [, , ]

Quetiapine

Compound Description: Quetiapine is a second-generation atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder. It is available in immediate-release and extended-release oral formulations. [, , ]

Relevance: Both Quetiapine and Zuclopenthixol decanoate are antipsychotics, but Quetiapine belongs to the second-generation class and may be associated with a lower risk of extrapyramidal side effects compared to Zuclopenthixol decanoate. [, , ]

Clozapine

Compound Description: Clozapine is an atypical antipsychotic considered the gold standard treatment for treatment-resistant schizophrenia. It is effective in reducing both positive and negative symptoms of schizophrenia but carries a risk of serious side effects, including agranulocytosis, requiring regular blood monitoring. [, , ]

Relevance: Clozapine is an atypical antipsychotic, often considered when patients do not respond to other antipsychotics, including first-generation options like Zuclopenthixol decanoate. [, , ]

Amisulpride

Compound Description: Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and other psychotic disorders. It is known for its efficacy in treating both positive and negative symptoms of schizophrenia with a relatively low risk of some side effects. [, ]

Relevance: Amisulpride, being a second-generation antipsychotic, is often considered an alternative to first-generation antipsychotics like Zuclopenthixol decanoate, especially in cases where a better side effect profile is desired. [, ]

Trifluoperazine

Compound Description: Trifluoperazine is a typical antipsychotic of the phenothiazine class, used to treat schizophrenia and other psychotic disorders. Like other first-generation antipsychotics, it carries a risk of extrapyramidal side effects. []

Relevance: Trifluoperazine and Zuclopenthixol decanoate are both first-generation antipsychotics, sharing a similar mechanism of action and potential for extrapyramidal side effects. []

Aripiprazole

Compound Description: Aripiprazole is a second-generation (atypical) antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It is available in various formulations, including oral tablets, oral solution, and long-acting injections. [, ]

Relevance: Aripiprazole, as a second-generation antipsychotic, is often considered an alternative to first-generation antipsychotics like Zuclopenthixol decanoate, especially in cases where a better side effect profile is desired. [, ]

Aripiprazole extended-release injectable

Compound Description: Aripiprazole extended-release injectable, also known as Abilify Maintena, is a long-acting formulation of the atypical antipsychotic aripiprazole. This formulation allows for less frequent dosing compared to oral aripiprazole, typically administered once a month. []

Source and Classification

Zuclopenthixol decanoate is a long-acting antipsychotic medication classified under the thioxanthene group. It is primarily used in the treatment of schizophrenia and other serious mental health disorders. This compound is an ester derivative of zuclopenthixol, which allows for extended release and prolonged therapeutic effects. The chemical formula for zuclopenthixol decanoate is C22H25ClN2OSC_{22}H_{25}ClN_{2}OS with a molecular weight of approximately 400.965 g/mol . It was approved for use in Canada in 2011 but is not available in the United States .

Synthesis Analysis

The synthesis of zuclopenthixol decanoate involves several steps to ensure high purity and yield. A notable method includes the esterification of zuclopenthixol with decanoyl chloride, which can be performed in an organic solvent such as methylene dichloride. The reaction typically requires monitoring via thin-layer chromatography to confirm completion . The process can be outlined as follows:

  1. Preparation of Reactants: Dissolve zuclopenthixol in methylene dichloride.
  2. Esterification Reaction: Gradually add decanoyl chloride while maintaining the reaction mixture under reflux conditions.
  3. Work-Up: After completion, the mixture is cooled, and the product is extracted using ethyl acetate.
  4. Purification: The crude product undergoes vacuum drying and recrystallization to achieve the desired purity levels.

This method has been optimized to enhance yield and minimize by-products, achieving a productive rate of approximately 90% .

Chemical Reactions Analysis

Zuclopenthixol decanoate undergoes hydrolysis in vivo to release the active drug, zuclopenthixol. This process occurs slowly due to the ester bond, allowing for sustained therapeutic effects over weeks. The metabolism primarily involves sulphoxidation and N-dealkylation, leading to metabolites that lack pharmacological activity .

Mechanism of Action

Zuclopenthixol decanoate acts primarily as a dopamine D2 receptor antagonist, which is central to its antipsychotic effects. Additionally, it exhibits antagonistic activity at serotonin receptors and alpha-adrenergic receptors, contributing to its efficacy in managing psychotic symptoms. The slow release from the depot form ensures a steady concentration of the active drug in systemic circulation, which helps mitigate acute episodes of psychosis while reducing the frequency of administration .

Physical and Chemical Properties Analysis

Zuclopenthixol decanoate possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Half-Life: Approximately 19 days for the depot formulation, allowing for infrequent dosing schedules .
Applications

Zuclopenthixol decanoate is primarily utilized in clinical settings for the management of schizophrenia and other severe mental disorders where long-term treatment adherence may be challenging due to patient non-compliance with oral medications. Its long-acting formulation reduces the need for daily dosing, thereby improving patient outcomes by minimizing relapse rates associated with medication discontinuation . Additionally, it has been studied for its potential utility in treating other psychiatric conditions characterized by similar symptomatology.

Properties

CAS Number

64053-00-5

Product Name

Zuclopenthixol decanoate

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate

Molecular Formula

C32H43ClN2O2S

Molecular Weight

555.2 g/mol

InChI

InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13-

InChI Key

QRUAPADZILXULG-WKIKZPBSSA-N

SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Synonyms

Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester; (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.